Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

説明

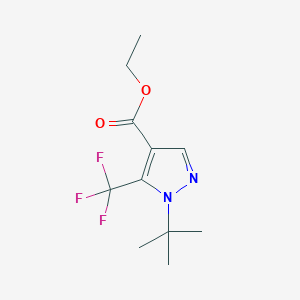

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 852691-03-3) is a pyrazole-based compound characterized by a tert-butyl substituent at the 1-position and a trifluoromethyl (CF₃) group at the 5-position of the pyrazole ring. Its molecular formula is C₁₁H₁₅F₃N₂O₂, with a molecular weight of 264.25 g/mol . The tert-butyl group confers steric bulk and lipophilicity, while the CF₃ group is electron-withdrawing, influencing electronic distribution and reactivity. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural versatility .

特性

IUPAC Name |

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLZGMBYZIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382389 | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852691-03-3 | |

| Record name | Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Fluorinated β-Ketoester Intermediate

The initial step involves preparation of ethyl 2,2-difluoroacetoacetate or related fluorinated β-ketoesters. This is achieved by reacting sodium ethoxide with ethyl 2,2-difluoroacetate under nitrogen atmosphere at 60–65 °C for 2 hours, achieving conversion rates above 98% as confirmed by gas chromatography (GC) analysis.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Sodium ethoxide + Ethyl 2,2-difluoroacetate | 60–65 °C, 2 h, N2 atmosphere | Sodium enolate of ethyl 2,2-difluoroacetoacetate | >98% conversion by GC |

Acidification and Isolation of Difluoroacetoacetate

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Formation of sodium enolate | Sodium ethoxide, ethyl 2,2-difluoroacetate | 60–65 °C, 2 h, N₂ | Sodium enolate intermediate | >98% conversion (GC) |

| 2 | Acidification | Water, CO₂ gas or dry ice | 0–20 °C, 1–3 h, 0.1–2 kg/cm² | Crude ethyl difluoroacetoacetate | 75–85% yield |

| 3 | Coupling with orthoformate | Triethyl orthoformate, acetic anhydride | 100–105 °C, 6 h | Ethyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | High purity after distillation |

| 4 | Pyrazole ring closure | Methylhydrazine, K₂CO₃, toluene | -10 to 0 °C, 1–3 h | Pyrazole intermediate | 83–90% yield, 99.9% purity |

| 5 | Alkylation (tert-butyl introduction) | tert-Butyl halide, base | Variable | N-1 tert-butyl pyrazole | High regioselectivity |

| 6 | Esterification | Ethanol, acid catalyst | Variable | Ethyl ester final product | High purity |

Research Findings and Notes

The use of carbon dioxide to generate carbonic acid in situ for acidification is an economically advantageous and environmentally friendly approach, avoiding strong mineral acids.

The two-phase system for ring closure with methylhydrazine and weak bases at low temperatures (-10 to 0 °C) ensures high regioselectivity and purity of the pyrazole product.

The trifluoromethyl group enhances the biological activity and metabolic stability of the compound, making the synthetic incorporation of this group a critical step.

Alternative synthetic routes using trichloromethyl enones have been reported for regioselective pyrazole synthesis, but these are less common for this specific compound.

科学的研究の応用

Medicinal Chemistry

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been identified as a privileged scaffold in drug design due to its ability to interact with various biological targets. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects in murine models. The compound was tested against standard anti-inflammatory drugs, showing comparable efficacy, thus highlighting its potential as a therapeutic agent for inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate anti-inflammatory | |

| Standard Drug (e.g., Diclofenac) | High anti-inflammatory |

Agricultural Chemistry

In agricultural applications, compounds like this compound are being explored for their potential as agrochemicals. Their ability to modulate plant growth and protect crops from pests and diseases is under investigation.

Case Study: Pest Resistance

Research indicates that certain pyrazole derivatives can enhance pest resistance in crops. This compound was evaluated for its effectiveness against common agricultural pests, showing promising results in field trials .

Materials Science

The unique fluorinated structure of this compound allows it to be used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Case Study: Polymer Composites

In a study on polymer composites, the incorporation of this compound improved the thermal stability and mechanical strength of the materials. The fluorinated segments contributed to enhanced performance under extreme conditions .

作用機序

The mechanism of action of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

The table below compares the target compound with analogous pyrazole derivatives, highlighting substituent-driven differences in molecular weight, solubility, and biological activity:

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in the target compound enhances lipophilicity and metabolic stability compared to planar aromatic substituents (e.g., phenyl or 4-methylphenyl) .

- CF₃ groups improve electron-deficient character , increasing resistance to oxidative degradation .

Biological Activity: Phenyl-substituted derivatives exhibit antimicrobial activity (e.g., antibacterial, antifungal), as seen in general pyrazole pharmacology .

Synthetic Utility: The tert-butyl derivative serves as a stable intermediate in multi-step syntheses, such as Keap1 inhibitors and indoline-based pharmaceuticals . Amino-substituted variants (e.g., 4-aminophenyl) are reactive toward further functionalization, enabling diversification in drug discovery .

Crystallographic and Physicochemical Comparisons

- Crystal Structure: Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 12.194 Å, b = 12.909 Å, c = 11.607 Å, and β = 90.18° . In contrast, the tert-butyl analog’s structure is less studied but predicted to exhibit greater steric hindrance.

- Solubility : Pyridinyl-substituted derivatives (e.g., from ) show higher aqueous solubility due to polar heterocyclic rings, whereas tert-butyl and phenyl analogs are more suited for lipid-rich environments .

Functional Group Impact on Reactivity

- CF₃ vs. Nitro/Amino Groups: CF₃ stabilizes adjacent negative charges, enhancing electrophilic substitution resistance. Amino groups (e.g., in ) increase nucleophilicity, enabling conjugation or Schiff base formation .

- tert-butyl vs. Methylthio: Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate () combines tert-butyl steric protection with methylthio’s electron-rich character, demonstrating dual fungicidal and plant growth regulation activities .

生物活性

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and data.

- Chemical Formula : C₁₁H₁₅F₃N₂O₂

- Molecular Weight : 264.25 g/mol

- CAS Number : 852691-03-3

- Melting Point : Not specified, but related compounds have melting points ranging from 107°C to 117°C .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the tert-butyl and trifluoromethyl groups. The detailed synthetic pathway is often tailored to enhance yield and purity, ensuring that the compound meets pharmaceutical standards.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a review indicated that certain pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This compound has shown promising results in reducing inflammation in various animal models .

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | 344.56 |

Analgesic Effects

The analgesic properties of this compound have also been explored. In vivo studies demonstrated that it could significantly reduce pain responses in models such as the carrageenan-induced paw edema test. The analgesic activity was comparable to standard pain relievers like diclofenac sodium .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits antibacterial and antifungal activities against various strains, suggesting its potential as an antimicrobial agent .

Case Studies

A notable study involved administering this compound to animal models to assess its anti-inflammatory and analgesic effects. The results indicated:

Q & A

Q. What are common synthetic routes for Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylate derivatives are prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines under reflux conditions. Purification often involves flash column chromatography with heptane/ethyl acetate gradients to isolate the product .

Q. How is the purity of this compound validated in laboratory settings?

Purity is confirmed using LC-MS (liquid chromatography-mass spectrometry) with UV detection (>95% purity threshold) and retention time (tR) analysis. For example, analogous pyrazole derivatives were analyzed using ESI (electrospray ionization) modes, with m/z values matching theoretical molecular weights .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- <sup>1</sup>H and <sup>13</sup>C NMR : To confirm substituent positions and ester group integrity (e.g., δ ~4.10 ppm for ethyl ester protons) .

- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1710 cm<sup>−1</sup>) and trifluoromethyl group vibrations .

- High-resolution mass spectrometry (HRMS) : For precise molecular formula validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction (performed with SHELX programs) is used to determine bond angles, stereochemistry, and packing interactions. For example, SHELXL refinement can resolve torsional strain in the tert-butyl group or trifluoromethyl orientation . Challenges include handling twinned crystals or low-resolution data, which require iterative refinement cycles .

Q. What strategies optimize biological activity in pyrazole-based inhibitors?

Structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances metabolic stability and binding affinity to targets like Keap1 or PDE4. Modifying the tert-butyl group (e.g., replacing with aryl rings) can alter steric effects and solubility. Biological assays (e.g., HUVEC migration inhibition for angiogenesis studies) validate these hypotheses .

Q. How are computational methods applied to predict reactivity or stability?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, increasing susceptibility to nucleophilic attack at the ester carbonyl .

Q. What experimental phasing techniques are suitable for macromolecular complexes involving this compound?

SHELXC/D/E pipelines enable high-throughput phasing for protein-ligand complexes. The compound’s heavy atoms (e.g., fluorine) can enhance anomalous scattering signals, improving phase resolution in crystallography .

Q. How do solvent and reaction conditions influence regioselectivity in pyrazole synthesis?

Polar aprotic solvents (e.g., THF/DMF) favor cyclocondensation by stabilizing intermediates. Elevated temperatures (50–80°C) and catalysts like copper sulfate/sodium ascorbate improve yields in Huisgen cycloadditions for hybrid pyrazole-triazole systems .

Methodological Insights

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclocondensation steps .

- Chromatography : Biotage systems with silica gel and dichloromethane/methanol gradients achieve >95% purity .

- Biological Assays : For angiogenesis studies, combine zebrafish embryo models with HUVEC migration assays to validate anti-angiogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。